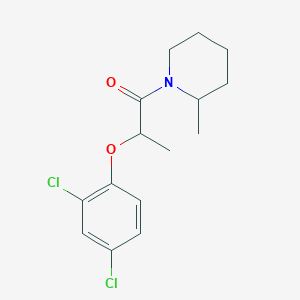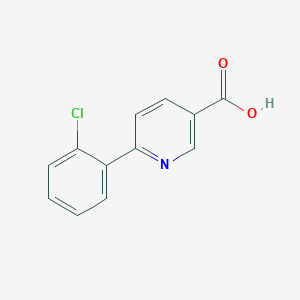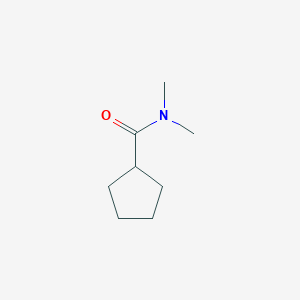
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) is an organic compound with the molecular formula C8H15NO It is a tertiary amide derived from cyclopentanecarboxylic acid, where the amide nitrogen is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) can be synthesized through the reaction of cyclopentanecarboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid, followed by the addition of dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate acyl chloride.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N,N-dimethylcyclopentanecarboxamide N-oxide.
Reduction: N,N-dimethylcyclopentylamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxamide
- N,N-Dimethylacetamide
- N,N-Dimethylformamide
Uniqueness
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) is unique due to its cyclopentane ring structure, which imparts distinct steric and electronic properties compared to linear or aromatic amides. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
50484-00-9 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N,N-dimethylcyclopentanecarboxamide |
InChI |
InChI=1S/C8H15NO/c1-9(2)8(10)7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
InChI Key |
NSXBKGYIESEXDD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CCCC1 |
Canonical SMILES |
CN(C)C(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)
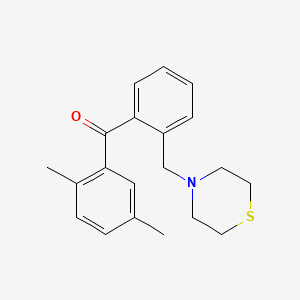
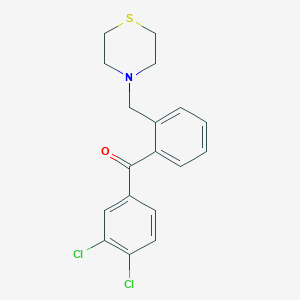
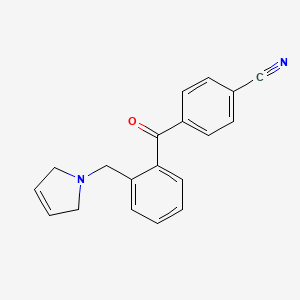
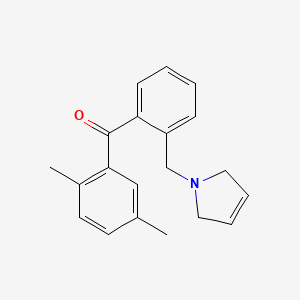
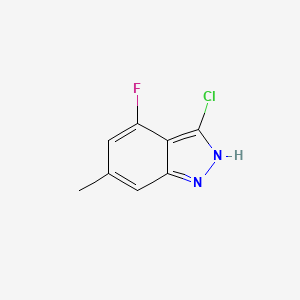

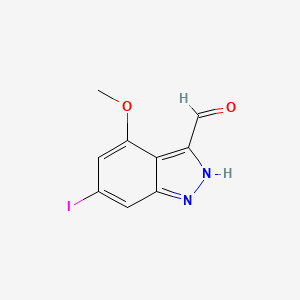

![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)
